molecular formula C9H10OS B1281824 1-Phenyl-2-sulfanylpropan-1-one CAS No. 13792-77-3

1-Phenyl-2-sulfanylpropan-1-one

Cat. No.: B1281824
CAS No.: 13792-77-3
M. Wt: 166.24 g/mol
InChI Key: QYIGYCAYMJIXQH-UHFFFAOYSA-N
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Description

1-Phenyl-2-sulfanylpropan-1-one is a ketone derivative featuring a phenyl group at the C1 position and a sulfanyl (-SH) substituent at C2. For example, 1-(phenylsulfonyl)pentan-2-one (C₁₁H₁₄O₃S) shares a phenylsulfonyl motif but differs in chain length and functional group oxidation state .

Properties

IUPAC Name

1-phenyl-2-sulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIGYCAYMJIXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498974
Record name 1-Phenyl-2-sulfanylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13792-77-3
Record name 1-Phenyl-2-sulfanylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-sulfanylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-propanone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-sulfanylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

1-Phenyl-2-sulfanylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-sulfanylpropan-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the phenyl group contributes to the compound’s stability and interaction with various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-Phenyl-2-sulfanylpropan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Reactivity/Applications
This compound C₉H₈OS 164.22 (calculated) Phenyl, sulfanyl (-SH), ketone Not reported Nucleophilic thiol reactions, catalysis
1-(Phenylsulfonyl)pentan-2-one C₁₁H₁₄O₃S 226.30 Phenylsulfonyl, ketone 54–55 Asymmetric catalysis (directing group)
1-(2-Thienyl)-1-propanone C₇H₆OS 138.19 Thienyl, ketone Not reported Organic synthesis, heterocyclic chemistry
1-(Prop-2-en-1-ylsulfanyl)propan-1-one C₆H₈OS 128.19 Allyl sulfanyl, ketone Not reported Thioester formation, polymer chemistry
1-(4-Ethylphenyl)-2-methylpropan-1-one C₁₂H₁₄O 174.24 Ethylphenyl, methyl, ketone Not reported Fragrance intermediates, organic building blocks

Key Structural and Functional Differences

Sulfanyl vs. Sulfonyl Groups :

  • The sulfanyl (-SH) group in this compound is more nucleophilic and acidic (pKa ~10) compared to the sulfonyl (-SO₂-) group in 1-(phenylsulfonyl)pentan-2-one, which is electron-withdrawing and stabilizes adjacent negative charges .
  • Sulfanyl derivatives participate in redox reactions (e.g., disulfide formation), while sulfonyl groups are typically inert under similar conditions .

Aromatic vs.

Chain Length and Branching :

  • 1-(4-Ethylphenyl)-2-methylpropan-1-one features a branched alkyl chain, increasing steric hindrance and reducing reactivity at the ketone compared to linear-chain analogs like this compound .

Detailed Research Findings

Spectroscopic and Physical Properties

  • Infrared (IR) data for 1-(phenylsulfonyl)pentan-2-one show strong absorption at 1720 cm⁻¹ (C=O stretch) and 1142 cm⁻¹ (S=O stretch), whereas sulfanyl analogs would exhibit S-H stretches near 2550 cm⁻¹ .
  • The melting point of 1-(phenylsulfonyl)pentan-2-one (54–55°C) reflects its crystalline nature due to polar sulfonyl groups, while sulfanyl derivatives are expected to be liquids or low-melting solids due to reduced polarity .

Biological Activity

1-Phenyl-2-sulfanylpropan-1-one, also known as phenylthioacetone, is an organic compound notable for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

  • Molecular Formula : C₉H₁₀OS
  • CAS Number : 13792-77-3
  • Structure : The compound features a phenyl group attached to a sulfanyl group and a propanone moiety, which contributes to its reactivity and biological interactions.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Redox Reactions : The sulfanyl group can participate in redox reactions, influencing the compound's reactivity and interactions with biological molecules.
  • Enzyme Interaction : It has been shown to interact with various enzymes, potentially acting as an inhibitor or activator, which can lead to significant changes in metabolic pathways .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Antioxidant Activity

The compound has also been studied for its antioxidant properties , which are essential for protecting cells from oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and modulate oxidative stress-related pathways.

Cytotoxic Effects

In cancer research, this compound has shown cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis (programmed cell death) in these cells, making it a candidate for further investigation in cancer therapeutics .

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multiple bacterial strains. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Cytotoxicity Assessment

In a laboratory setting, researchers assessed the cytotoxicity of this compound using MTT assays on human cancer cell lines. The results showed that at concentrations of 50 µM and above, there was a marked decrease in cell viability, indicating its potential as an anticancer agent .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

Field Application
ChemistryIntermediate in the synthesis of pharmaceuticals and agrochemicals
BiologyInvestigated for antimicrobial and antioxidant properties
MedicinePotential therapeutic applications; precursor in drug synthesis
IndustryUsed in the production of fine chemicals and as a building block in organic synthesis

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